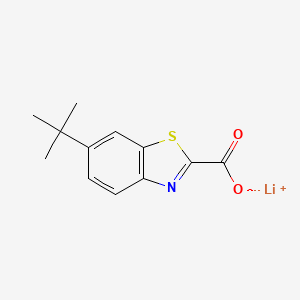

Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored through various methods. One approach involves the alkylation of lithium enolates derived from esters and ketones with 3-methylbenzothiazolium salts, leading to the formation of α-(benzothiazolinyl) esters and ketones, specifically 2-[1-(alkoxycarbonyl)alkyl]-3-methylbenzothiazolines and 3-methyl-2-(2-oxoalkyl)benzothiazolines with good yields . Another study demonstrates the kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates using lithium dibenzylamide, which results in high levels of stereocontrol and efficient enantiorecognition, ultimately yielding homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives . Additionally, a 'one-pot' synthesis method has been developed for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates using lithium tert-butoxide-mediated Claisen condensation followed by the Knorr reaction, achieving moderate to good yields and excellent regioselectivity . Lastly, the Mannich-type addition reaction between lithium derivatives of benzo[d]thiazoles and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine has been reported, providing a convenient synthesis of bis(benzothiazole) compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of the benzothiazole moiety. In the case of α-(benzothiazolinyl) esters and ketones, the benzothiazole ring is directly linked to an alkylated carbon, which is part of an ester or ketone group . The homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives feature a cyclopentene ring with a carboxylate group and are distinguished by their stereochemistry at the 3-alkyl substituent . The 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates synthesized via the 'one-pot' method contain a pyrazole ring fused with a benzene ring and a carboxylate group at the 3-position . The bis(benzothiazole) compounds resulting from the Mannich-type addition reaction consist of two benzothiazole rings connected by an ethane linker .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse. The direct alkylation of lithium enolates with 3-methylbenzothiazolium salts is a key step in producing α-(benzothiazolinyl) esters and ketones . The kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates involves conjugate addition and protonation steps, leading to high diastereoselectivity and enantioselectivity . The 'one-pot' synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates combines Claisen condensation with the Knorr reaction, showcasing the efficiency of lithium tert-butoxide in promoting sterically hindered reactions . The Mannich-type addition reaction between lithium derivatives of benzo[d]thiazoles and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is notable for its anomalous outcome, leading to the formation of bis(benzothiazole) structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate" are not directly reported in the provided papers, the properties of related benzothiazole derivatives can be inferred. These compounds typically exhibit solid-state properties and may have varying solubilities in organic solvents depending on the substituents attached to the benzothiazole core. The presence of lithium in the compounds suggests that they may be sensitive to moisture and could exhibit reactivity towards various electrophiles or nucleophiles, depending on the nature of the substituents and the overall molecular structure . The stereochemistry of the synthesized compounds is crucial for their potential biological activity, as seen in the kinetic resolution leading to homochiral derivatives . The reactivity of the lithium enolates and lithium amides used in these syntheses indicates that these compounds may also serve as intermediates for further chemical transformations .

Applications De Recherche Scientifique

- Application: Le Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate peut être utilisé comme système modèle pour l'analyse du métaprotéome. Les chercheurs étudient les communautés microbiennes dans des environnements tels que le drainage minier acide, les digesteurs anaérobies et les boues activées. Ces systèmes modèles permettent d'évaluer les défis rencontrés en métaprotéomique, tels que la complexité des espèces, la disponibilité de la biomasse et l'extraction fiable des protéines .

- Application: Le this compound pourrait potentiellement servir de réactif pour l'élimination des atomes d'azote, permettant des modifications précises dans les composés organiques .

- Application: Le this compound peut jouer un rôle dans la compréhension de la formation des N-nitrosamines lors de la production chimique de médicaments. Ces impuretés peuvent conduire à la production en aval de sels de diazonium cancérigènes, qui endommagent l'ADN. L'étude du this compound pourrait contribuer aux évaluations de la sécurité des médicaments .

- Application: Enquêter sur son potentiel dans la catalyse de réactions spécifiques, en particulier dans les processus biotechnologiques. Par exemple, explorer son rôle dans les réactions d'hydroboration désoxygénantes .

Recherche en métaprotéomique

Réactif d'élimination de l'azote

Recherche sur les N-nitrosamines

Catalyseur biotechnologique

Propriétés

IUPAC Name |

lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJZGPZZVCVKDV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=CC2=C(C=C1)N=C(S2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2413868-74-1 |

Source

|

| Record name | lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)

![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)

![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)

![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)

![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2521822.png)

![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)